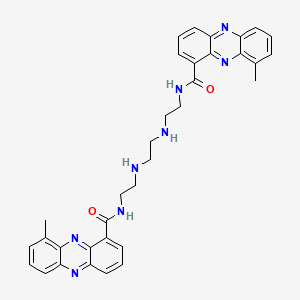

N,N'-(1,2-Ethanediylbis(imino-2,1-ethanediyl))bis(9-methyl-1-phenazinecarboxamide)

描述

准备方法

XR5944 的合成涉及双 (9-甲基吩嗪-1-甲酰胺) 的制备。合成路线通常包括以下步骤:

9-甲基吩嗪-1-羧酸的合成: 这涉及吩嗪与甲基碘的反应,在 9 位引入甲基,然后羧化形成羧酸。

双 (9-甲基吩嗪-1-甲酰胺) 的形成: 然后在合适的反应条件下使用适当的胺将羧酸转化为相应的酰胺.

XR5944 的工业生产方法没有广泛的文献记载,但它们可能会涉及扩大实验室合成过程,优化反应条件,并确保最终产品的纯度和一致性。

化学反应分析

XR5944 会经历几种类型的化学反应,包括:

氧化: XR5944 在特定条件下可以被氧化,导致形成各种氧化产物。

还原: 该化合物还可以进行还原反应,这可能会改变其化学结构和性质。

取代: XR5944 可以参与取代反应,其中吩嗪环上的官能团被其他基团取代。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况 .

科学研究应用

作用机制

XR5944 通过一种新颖的 DNA 结合模式,即双插层结合和主要沟结合发挥作用。 该化合物在双链 DNA 的 5'- (TpG): (CpA) 位点进行双插层结合,该位点位于雌激素受体的共有 DNA 结合位点 . 这种结合模式会破坏 DNA 结构并通过阻止转录因子与其靶 DNA 序列结合来抑制转录 . 所涉及的分子靶标和途径包括抑制雌激素受体活性以及破坏 DNA-蛋白质相互作用 .

相似化合物的比较

XR5944 在其 DNA 结合模式和作用机制方面是独一无二的。类似的化合物包括:

喜树碱: 一种拓扑异构酶 I 抑制剂,它也靶向 DNA,但通过不同的机制。

阿霉素: 一种蒽环类抗生素,它插层进入 DNA 并抑制拓扑异构酶 II。

米托蒽醌: 一种拓扑异构酶 II 抑制剂,它也插层进入 DNA。

与这些化合物相比,XR5944 具有独特的双插层结合模式和新颖的作用机制,使其成为克服目前抗癌治疗耐药性的一个有希望的候选药物 .

生物活性

N,N'-(1,2-Ethanediylbis(imino-2,1-ethanediyl))bis(9-methyl-1-phenazinecarboxamide), also known as XR5944, is a compound that has garnered attention for its significant biological activity, particularly in the field of cancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C34H34N8O2

- Molecular Weight : 586.7 g/mol

- CAS Number : 343247-32-5

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its phenazine backbone is crucial for DNA intercalation and interaction with cellular components.

XR5944 exhibits its biological effects primarily through the following mechanisms:

- DNA Binding : The compound acts as a potent DNA binding agent, stabilizing topoisomerase-dependent cleavage. This interaction is essential for its cytotoxic effects against various tumor cells .

- Cytotoxicity : Studies have demonstrated that XR5944 is highly cytotoxic to cancer cell lines. It shows particularly strong efficacy against murine and human tumor models, making it a candidate for further development in cancer therapeutics .

- Cell Cycle Arrest : The compound induces G1 phase cell cycle arrest in cancer cells, which is associated with apoptosis through mitochondrial pathways. This process involves the activation of caspase-3 and downregulation of anti-apoptotic proteins such as Bcl-2 .

Anticancer Activity

XR5944 has shown potent activity against several cancer types, including:

- Acute Myeloid Leukemia (AML) : The compound demonstrates significant cytotoxicity towards AML cells, with effective concentrations (EC50) being markedly lower than those required for normal cells .

- Breast and Lung Cancer : In vitro studies indicate selective cytotoxicity towards breast (MDA MB-231) and lung (A549) cancer cell lines, with IC50 values around 458.6 nM and 488.7 nM respectively .

Comparative Efficacy

A comparative analysis of XR5944's efficacy against other phenazine derivatives reveals its superior potency:

| Compound Name | Type | IC50 (nM) | Target Cancer Type |

|---|---|---|---|

| XR5944 | Phenazine derivative | 458.6 (breast) | MDA MB-231 |

| 488.7 (lung) | A549 | ||

| Other Phenazines | Various | >1000 | Various |

Case Studies

Several studies have highlighted the effectiveness of XR5944 in preclinical settings:

- Study on Acute Leukemia : In a study published in Cancer Research, XR5944 was tested on various leukemia cell lines, demonstrating an EC50 value significantly lower than traditional chemotherapeutic agents .

- In Vivo Models : Animal models treated with XR5944 showed a marked reduction in tumor size compared to controls, indicating its potential as a therapeutic agent in oncology .

属性

Key on ui mechanism of action |

XR5944 is a novel DNA targeting agent that in preclinical studies has demonstrated a high level of anti-tumor activity, both in vitro and in vivo, against a number of human tumor models. In human tumor xenograft models, treatment with XR5944 caused both partial and complete regression of large established tumors. |

|---|---|

CAS 编号 |

343247-32-5 |

分子式 |

C34H34N8O2 |

分子量 |

586.7 g/mol |

IUPAC 名称 |

9-methyl-N-[2-[2-[2-[(9-methylphenazine-1-carbonyl)amino]ethylamino]ethylamino]ethyl]phenazine-1-carboxamide |

InChI |

InChI=1S/C34H34N8O2/c1-21-7-3-11-25-29(21)41-31-23(9-5-13-27(31)39-25)33(43)37-19-17-35-15-16-36-18-20-38-34(44)24-10-6-14-28-32(24)42-30-22(2)8-4-12-26(30)40-28/h3-14,35-36H,15-20H2,1-2H3,(H,37,43)(H,38,44) |

InChI 键 |

SFOADSRLCHRTKT-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)NCCNCCNCCNC(=O)C4=CC=CC5=NC6=CC=CC(=C6N=C54)C |

规范 SMILES |

CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)NCCNCCNCCNC(=O)C4=CC=CC5=NC6=CC=CC(=C6N=C54)C |

外观 |

Solid powder |

Key on ui other cas no. |

343247-32-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

XR 5944; XR-5944; XR5944 ; MLN 944; MLN-944; MLN944 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。